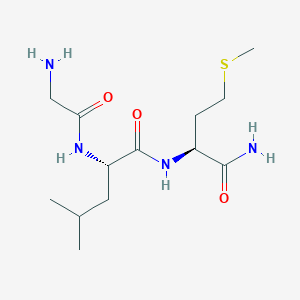

Gly-leu-met-NH2

CAS No.: 4652-64-6

Cat. No.: VC3731423

Molecular Formula: C13H26N4O3S

Molecular Weight: 318.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4652-64-6 |

|---|---|

| Molecular Formula | C13H26N4O3S |

| Molecular Weight | 318.44 g/mol |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |

| Standard InChI | InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 |

| Standard InChI Key | RLXSTJVYBMNHEP-UWVGGRQHSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN |

| SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN |

Introduction

Chemical Structure and Properties

Gly-Leu-Met-NH2 is a tripeptide composed of three amino acids joined in sequence by peptide linkages: glycine, L-leucine, and L-methioninamide . The molecular formula of this compound is C13H26N4O4S with a molecular weight of 318.44 g/mol . The compound is registered with CAS number 4652-64-6 and is also known by several synonyms including Substance P (9-11) and Glycyl-L-leucyl-L-methioninamide .

The chemical structure features the following sequence:

-

N-terminal: Glycine (Gly)

-

Middle position: Leucine (Leu)

-

C-terminal: Methionine with an amide group (Met-NH2)

Physical and Chemical Properties

Table 1: Key Properties of Gly-Leu-Met-NH2

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.44 g/mol | |

| CAS Number | 4652-64-6 | |

| Molecular Formula | C13H26N4O4S | |

| Sequence (Single Letter Code) | GLM | |

| IUPAC Name | glycyl-L-leucyl-L-methioninamide |

The compound exists as a white to off-white powder under standard conditions. Its amidated C-terminus gives it distinct chemical properties compared to the free carboxylic acid form, particularly affecting its solubility and biological activity.

Biological Significance

Gly-Leu-Met-NH2 represents the C-terminal fragment (residues 9-11) of substance P, a neuropeptide that belongs to the tachykinin family . This C-terminal region is particularly significant as it plays a crucial role in the biological activity of the parent peptide.

Receptor Interactions

The tripeptide Gly-Leu-Met-NH2 is involved in interactions with the neurokinin-1 (NK-1) receptor, which is the primary receptor for substance P . The NK-1 receptor belongs to the G-protein coupled receptor (GPCR) family, and the binding of Gly-Leu-Met-NH2 contributes to receptor activation and subsequent signal transduction.

Studies have shown that modifications to this tripeptide can significantly alter its binding affinity and biological activity. Conformational constraints introduced into the C-terminal tripeptide region can affect the biological activity of the resulting analogs .

Conformational Analysis

The three-dimensional structure of Gly-Leu-Met-NH2 is crucial for understanding its biological function, particularly its interaction with receptors.

Structural Characteristics

Ramachandran maps for the residues Gly, Leu, and Met in the tripeptide align with those reported for these residues in proteins . The glycine residue, lacking a side chain, allows for greater conformational flexibility compared to the other amino acids.

Conformational studies have revealed that γ-turn conformations are excluded for residues preceding a specific residue type, which has implications for the possible conformations that the tripeptide can adopt when binding to its receptor .

Binding Conformation

The binding of Gly-Leu-Met-NH2 to the NK-1 receptor involves specific conformational adaptations. Research suggests that the tripeptide adopts specific conformations when interacting with the receptor binding site, which influences its biological activity .

Table 2: Conformational Characteristics of Gly-Leu-Met-NH2 Residues

Synthesis Methods

The synthesis of Gly-Leu-Met-NH2 typically employs established peptide synthesis methodologies, with solid-phase peptide synthesis (SPPS) being the most common approach.

Solid-Phase Peptide Synthesis

The SPPS method for synthesizing Gly-Leu-Met-NH2 involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically follows these steps:

-

Attachment of the first amino acid (methionine with an amide group) to the resin

-

Deprotection of the amino group

-

Coupling of the second amino acid (leucine) using appropriate coupling reagents

-

Deprotection of the new N-terminus

-

Coupling of the third amino acid (glycine)

-

Cleavage of the completed peptide from the resin

Various coupling reagents can be used, including dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final cleavage is typically performed using trifluoroacetic acid (TFA).

Purification Techniques

After synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC), often employing various acetonitrile gradients in aqueous trifluoroacetic acid . Mass spectrometry is commonly used to confirm the identity and purity of the synthesized peptide.

Research Applications

Gly-Leu-Met-NH2 has been utilized in various research contexts, primarily focused on understanding peptide-receptor interactions and developing novel therapeutic agents.

Structure-Activity Relationship Studies

Related Peptides

Several peptides related to Gly-Leu-Met-NH2 have been studied, providing additional context for understanding its biological significance.

Extended Peptides Containing Gly-Leu-Met-NH2

Longer peptides that contain the Gly-Leu-Met-NH2 sequence at their C-terminus include:

-

H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, a nonapeptide with molecular weight 1094.3 g/mol

-

[Pyr6]-Substance P (6-11), with the sequence PYR-PHE-PHE-GLY-LEU-MET-NH2, which is an analogue of substance P (6-11)

Functionally Related Peptides

Bombesin and gastrin-releasing peptide (GRP) contain similar C-terminal sequences (Gly-His-Leu-Met) that are critical for their biological activities . Despite the difference in one amino acid (histidine instead of glycine), these peptides share functional similarities with substance P, interacting with related receptors in the bombesin receptor family .

Table 3: Comparison of Gly-Leu-Met-NH2 with Related Peptides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume